![molecular formula C14H11Cl2N3 B11833188 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a halogenated pyrrolopyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a chlorine atom at position 4, a 3-chlorophenyl group at position 7, and methyl groups at positions 5 and 6 (Figure 1). Pyrrolopyrimidines are widely studied as kinase inhibitors, antiviral agents, and anticancer compounds due to their structural resemblance to purines, enabling interactions with biological targets .
The synthesis of such derivatives typically involves alkylation or arylation of the pyrrolopyrimidine core. For example, 7-substituted analogs are synthesized via nucleophilic substitution using benzyl or aryl halides under basic conditions (e.g., K₂CO₃ in CH₃CN) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods focus on optimizing yield, reducing by-products, and minimizing waste. For example, a method involving the condensation of a compound shown in formula II with a methylene reagent under the action of a catalyst, followed by addition condensation cyclization and elimination reactions, has been developed. This method is noted for its high yield, selectivity, and minimal side reactions .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic aromatic substitution at the C-4 position due to the electron-withdrawing chlorine substituent.
2.1. Amination in Water
A hydrochloric acid-catalyzed amination in water demonstrates improved efficiency compared to organic solvents :
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Conditions : 0.1 equivalents of HCl, aniline derivatives.
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Key Findings :
Aniline Derivative | pKa | Reactivity |
---|---|---|
Para-chloroaniline | 1.0 | High |
Meta-chloroaniline | – | Moderate |
Ortho-chloroaniline | – | Low |
Functional Group Reactivity
The compound’s structure (C14H12Cl2N4) features:
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Electron-withdrawing groups : Chlorine atoms at C-4 and the 3-chlorophenyl substituent.
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Electrophilic sites : C-4 position, susceptible to nucleophilic attack.
3.1. Hydrolysis and Solvolysis
Excess acid catalyzes hydrolysis/solvolysis, forming byproducts like 4-hydroxy derivatives . This is minimized under controlled HCl conditions .
3.2. Derivatization Potential
The methyl groups at C-5 and C-6 may modulate steric effects but are less reactive compared to the aromatic chlorides.
Biological and Chemical Implications
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Anti-inflammatory/Antioxidant Activity : Linked to inhibition of pro-inflammatory cytokines.
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Pharmaceutical Applications : Precursor for drugs like ruxolitinib and oclacitinib .
Critical Analysis of Reaction Parameters
The efficiency of substitution reactions depends on:
Scientific Research Applications
Overview
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a significant compound in the field of medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a versatile pharmaceutical intermediate, particularly in the development of kinase inhibitors and other therapeutic agents. This article explores its applications, focusing on scientific research, synthesis processes, and case studies highlighting its therapeutic potential.
Pharmaceutical Intermediate
This compound is primarily utilized as a pharmaceutical intermediate in synthesizing various bioactive compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways.
Kinase Inhibitors Development
The compound plays a crucial role in developing kinase inhibitors, which are vital in treating cancer and other diseases. Kinases are enzymes that facilitate various cellular processes, and their dysregulation is often linked to cancer progression. By modifying the core structure of this compound, researchers can create selective inhibitors that target specific kinases involved in tumor growth .
Anticancer and Antiviral Agents
Derivatives of this compound have shown promising results in preclinical studies as potential anticancer and antiviral agents. For instance, certain modifications have led to compounds that effectively inhibit the proliferation of cancer cells and demonstrate antiviral activity against various pathogens .
Anti-inflammatory Applications
Research has also indicated that some derivatives possess anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. This aspect is particularly relevant given the increasing incidence of chronic inflammatory conditions .
Synthesis Techniques
The synthesis of this compound typically involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Common methods include:
- Electrophilic Substitution Reactions : These reactions enable the introduction of various substituents onto the aromatic rings.
- Cross-Coupling Reactions : Catalyzed by palladium or copper, these reactions facilitate the formation of carbon-carbon bonds essential for constructing complex organic molecules .
Case Study 1: Development of Kinase Inhibitors
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific kinases involved in cancer pathways. The modifications made to the compound's structure resulted in enhanced selectivity and potency compared to existing inhibitors .
Case Study 2: Antiviral Activity
Another research effort explored the antiviral potential of modified derivatives against influenza viruses. The study found that certain compounds derived from this compound effectively inhibited viral replication in vitro, paving the way for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in cancer therapy, it acts as a kinase inhibitor, interfering with the JAK-STAT signaling pathway, which is crucial for cell division and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at positions 4 , 5 , 6 , and 7 (Table 1).
Table 1: Structural Comparison of Selected Pyrrolopyrimidine Derivatives
Key Observations :
- Electron Effects : The 3-chlorophenyl group in the target compound provides moderate electron withdrawal, distinct from the stronger electron-withdrawing nitro group in 34a . This may influence reactivity in downstream substitutions (e.g., at C4).
- Aryl vs. Alkyl Substitutions : Aryl groups (e.g., 3-chlorophenyl) at C7 enhance π-stacking interactions in biological systems, while alkyl groups (e.g., cyclopentyl in ) may improve membrane permeability.
Key Observations :
- Yields for 7-substituted analogs are generally high (>90%) when using activated aryl/alkyl halides .
- The target compound’s synthesis would likely follow similar protocols but may require optimization for steric challenges posed by the 5,6-dimethyl groups.
Spectroscopic and Physical Properties
NMR Data Highlights :
- Target Compound : Expected aromatic proton signals for 3-chlorophenyl (~7.2–7.5 ppm) and methyl groups (~2.3–2.5 ppm).
- 34a : Distinct ¹H-NMR signals at δ 8.67 (s, C2-H) and 8.18 (d, nitrobenzyl protons).
- 34b : Benzyl protons appear as a multiplet at δ 7.34–7.22, with C2-H at δ 8.72.
Thermal Stability :
- Methylated analogs (e.g., ) exhibit higher melting points (e.g., 212°C for compound 9 in ) compared to non-methylated derivatives, suggesting improved crystalline stability.
Biological Activity
4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its molecular formula is C14H12Cl2N4, and it features a complex structure with two chlorine atoms and two methyl groups, contributing to its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The structural characteristics of this compound are crucial for its biological activity. The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups enhances its reactivity. The compound's unique structure allows it to interact with various biological targets, making it a valuable subject for medicinal chemistry research.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C14H12Cl2N4 |
Molecular Weight | 292.16 g/mol |
Key Functional Groups | Chlorine (Cl), Methyl (CH₃) |
Core Structure | Pyrrolopyrimidine |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases. Molecular docking studies reveal that the compound effectively binds to cyclooxygenase enzymes (COX), which play a pivotal role in mediating inflammatory responses .
Anticancer Activity
The compound also demonstrates promising cytotoxic effects against various cancer cell lines. Studies have highlighted its ability to inhibit protein kinases associated with cancer progression. For instance, derivatives of pyrrolopyrimidines have shown substantial activity against leukemia and solid tumors .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound exhibited IC50 values in the low micromolar range across different cell types, suggesting potent anticancer properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound inhibits COX enzymes, reducing the synthesis of inflammatory mediators.
- Protein Kinase Inhibition : It interferes with kinase signaling pathways critical for tumor growth and survival.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful.
Table 2: Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks chlorophenyl group | Potentially less potent against inflammation |
5-Fluoro-7-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | Fluorinated phenyl group | May exhibit different pharmacokinetic properties |
4-Methoxy-7-(2-thienyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | Contains a thiophene ring | Different electronic properties may affect reactivity |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions. A common approach includes:
Core scaffold formation : Cyclization of aminopyrrole derivatives with formamidine in formic acid under reflux to generate the pyrrolo[2,3-d]pyrimidine core .
Chlorination : Treatment with phosphorus oxychloride (POCl₃) to introduce the 4-chloro substituent .
Substituent introduction : Suzuki coupling or nucleophilic aromatic substitution to attach the 3-chlorophenyl group.
- Characterization : Intermediates are validated via ¹H/¹³C NMR (e.g., δ 3.62 ppm for methyl groups, aromatic protons at δ 6.74–7.44 ppm) and HPLC purity analysis (>95%) .
Q. How is the compound characterized spectroscopically, and what analytical methods resolve structural ambiguities?
- Methodology :
- NMR : Key signals include aromatic protons (δ 6.35–7.44 ppm), NH₂ groups (δ 5.87 ppm), and methyl groups (δ 3.62–3.79 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 332.08 for C₁₅H₁₂Cl₂N₃).
- X-ray crystallography (if crystals are obtainable) resolves absolute configuration, as demonstrated for analogous compounds .
Q. What is the biochemical role of this compound, particularly in kinase inhibition studies?
- Methodology : The compound acts as a kinase inhibitor, targeting enzymes like EGFR and CDK2.
- Assays : Use recombinant kinases in ADP-Glo™ or fluorescence polarization assays to measure IC₅₀ values.
- Binding mode : Molecular docking (e.g., AutoDock Vina) predicts interactions with the ATP-binding pocket, validated by mutagenesis studies .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and activity of this compound?
- Methodology :
- Reaction design : Quantum mechanical calculations (e.g., DFT) identify transition states to optimize cyclization and chlorination steps .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with kinase selectivity using datasets from PubChem .
Q. What strategies address regioselectivity challenges during functionalization of the pyrrolo[2,3-d]pyrimidine core?
- Methodology :
- Directing groups : Temporarily introduce protecting groups (e.g., Boc) to steer electrophilic substitution to the 5- or 6-position.
- Metal catalysis : Pd-mediated C–H activation selectively modifies the 3-chlorophenyl ring .
Q. How should researchers resolve contradictions in purity or activity data across batches?
- Methodology :
- Cross-validation : Combine HPLC, LC-MS, and ¹H NMR to detect impurities (e.g., residual POCl₃ or dechlorinated byproducts).
- Bioactivity confirmation : Re-test kinase inhibition in parallel with a reference standard (e.g., staurosporine as a positive control) .
Q. What structural modifications enhance kinase selectivity while minimizing off-target effects?
- Methodology :
- Analog synthesis : Replace the 3-chlorophenyl group with electron-deficient aryl rings (e.g., 2,5-dimethoxybenzyl) to improve VEGFR2 affinity .
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to assess selectivity across 468 kinases .
Properties
Molecular Formula |
C14H11Cl2N3 |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
4-chloro-7-(3-chlorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)19(11-5-3-4-10(15)6-11)14-12(8)13(16)17-7-18-14/h3-7H,1-2H3 |
InChI Key |
VVFHRCVJCUDXNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)Cl)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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